tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate: is a chemical compound that features a tert-butyl group, an amino group, and a hydroxyethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Amino and Hydroxyethyl Group Addition: The amino and hydroxyethyl groups are introduced through nucleophilic substitution reactions, where suitable reagents such as amines and alcohols are used under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((2-hydroxyethyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Properties
IUPAC Name |
tert-butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-11(12,8-13)5-7-14/h14H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSOLFJEBFVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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